VU 0238429

Description

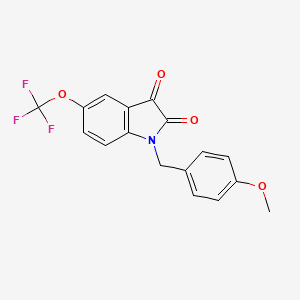

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4/c1-24-11-4-2-10(3-5-11)9-21-14-7-6-12(25-17(18,19)20)8-13(14)15(22)16(21)23/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLGZXFOLMHCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)OC(F)(F)F)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655290 | |

| Record name | VU 0238429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160247-92-6 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | VU-0238429 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160247926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VU 0238429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VU0238429 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VU-0238429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH1ZWF5Q3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU0238429

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0238429 is a pioneering chemical probe that has been instrumental in elucidating the physiological and pathological roles of the M5 muscarinic acetylcholine (B1216132) receptor. It is a selective positive allosteric modulator (PAM) of the M5 receptor, a Gq-coupled G protein-coupled receptor (GPCR). This guide provides a comprehensive overview of the mechanism of action of VU0238429, including its in vitro pharmacology, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Positive Allosteric Modulation of the M5 Receptor

VU0238429 functions as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor.[1][2][3][4] This means that it does not directly activate the receptor itself but binds to a topographically distinct site from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. By binding to this allosteric site, VU0238429 enhances the receptor's response to ACh. This potentiation can manifest as an increase in the affinity of ACh for the receptor and/or an increase in the maximal efficacy of the ACh-induced response.

In Vitro Pharmacology: Potency and Selectivity

The in vitro pharmacological profile of VU0238429 has been characterized primarily through functional assays measuring calcium mobilization in cell lines expressing individual human muscarinic receptor subtypes.

Quantitative Data

The following table summarizes the key quantitative data for VU0238429.

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| EC50 | 1.16 µM | Human M5 | Calcium Mobilization | [3][4] |

| Selectivity | >30-fold | M1 and M3 | Calcium Mobilization | [3][4] |

| Activity | No potentiator activity | M2 and M4 | Calcium Mobilization | [3][4] |

Signaling Pathway

The M5 muscarinic acetylcholine receptor is a Gq-coupled GPCR. The binding of acetylcholine, potentiated by VU0238429, initiates a cascade of intracellular events.

M5 Receptor Signaling Cascade

The activation of the M5 receptor leads to the activation of the Gq alpha subunit of its associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium concentration is a key signaling event that can be measured to quantify receptor activation.

Experimental Protocols

The characterization of VU0238429 relies on specific in vitro assays. Below are detailed protocols for the key experiments.

Calcium Mobilization Assay (FLIPR)

This assay is the primary method for determining the potency and selectivity of M5 PAMs like VU0238429.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by VU0238429 in cells expressing the human M5 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5).

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

384-well black-walled, clear-bottom assay plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

VU0238429.

-

Acetylcholine (ACh).

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Protocol:

-

Cell Culture and Plating:

-

Culture CHO-hM5 cells in the recommended medium until they reach the desired confluence.

-

Harvest the cells and seed them into 384-well black-walled, clear-bottom assay plates at a density of 10,000-20,000 cells per well.

-

Incubate the plates overnight at 37°C and 5% CO2 to allow for cell adherence.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.

-

Aspirate the cell culture medium from the assay plate.

-

Add the dye loading solution to each well and incubate for 1 hour at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of VU0238429 in assay buffer.

-

Prepare a stock solution of acetylcholine in assay buffer. For PAM assays, a concentration that elicits a 20% maximal response (EC20) is typically used.

-

-

FLIPR Assay:

-

Place the dye-loaded cell plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for each well.

-

Add the VU0238429 dilutions to the respective wells and incubate for a specified period (e.g., 2-5 minutes).

-

Add the EC20 concentration of acetylcholine to all wells.

-

Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in fluorescence is calculated as the maximum signal minus the baseline signal.

-

Normalize the data to the response of a positive control (e.g., a saturating concentration of ACh).

-

Plot the percentage of potentiation against the log concentration of VU0238429 and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Radioligand Binding Assay

Objective: To determine if VU0238429 binds to the orthosteric site and to quantify its affinity for the allosteric site.

Materials:

-

Cell membranes prepared from cells expressing the M5 receptor.

-

Radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

Unlabeled VU0238429.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize cells expressing the M5 receptor in a suitable buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the radiolabeled orthosteric antagonist to each well.

-

Add increasing concentrations of unlabeled VU0238429 to the wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of an unlabeled orthosteric antagonist).

-

Add the membrane preparation to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the percentage of specific binding against the log concentration of VU0238429.

-

If VU0238429 competes for the orthosteric site, the data can be fitted to a one-site competition model to determine the Ki value. If it binds to an allosteric site, it may modulate the binding of the radioligand, which would require a more complex allosteric model for data analysis.

-

In Vivo Studies

Currently, detailed in vivo studies and protocols specifically for VU0238429 are limited in publicly available literature. This is likely due to its low central nervous system (CNS) penetrance, which would necessitate direct administration into the brain (e.g., intracerebroventricularly) for studying its effects on CNS-mediated processes.

Conclusion

VU0238429 is a seminal tool compound that has significantly advanced the study of the M5 muscarinic acetylcholine receptor. Its high selectivity as a positive allosteric modulator allows for the specific interrogation of M5 receptor function in various physiological systems. The experimental protocols detailed in this guide provide a framework for the continued investigation of VU0238429 and the development of novel M5-targeted therapeutics. Further research, particularly in the in vivo setting with CNS-penetrant analogs, will be crucial to fully unlock the therapeutic potential of modulating the M5 receptor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Profile of VU 0238429: An In-Depth Guide to an M5 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) selectivity of VU 0238429, a pivotal tool compound in the study of M5 receptor pharmacology. This compound is distinguished as the first highly selective positive allosteric modulator (PAM) for the M5 receptor subtype, offering a valuable instrument for elucidating the physiological and pathological roles of this receptor.

Executive Summary

This compound is a positive allosteric modulator of the M5 muscarinic acetylcholine receptor with an EC50 of 1.16 μM.[1][2] It demonstrates significant selectivity for the M5 receptor, with over 30-fold greater potency compared to M1 and M3 receptors and no activity at M2 and M4 receptors.[1][2] This remarkable selectivity profile has established this compound as a critical pharmacological tool for investigating the specific functions of the M5 receptor in both in vitro and in vivo models. This document details the quantitative selectivity data, experimental protocols for its characterization, and visual representations of the relevant biological and experimental pathways.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized through functional assays measuring the potentiation of acetylcholine (ACh)-induced intracellular calcium mobilization in cell lines expressing individual human muscarinic receptor subtypes. The following table summarizes the key quantitative data regarding the potency and selectivity of this compound.

| Receptor Subtype | Agonist | Assay Type | This compound Potency (EC50) | Fold Selectivity (vs. M5) | Reference |

| M5 | Acetylcholine | Calcium Mobilization | 1.16 µM | - | [1][2] |

| M1 | Acetylcholine | Calcium Mobilization | > 30 µM | > 25.9 | [1] |

| M3 | Acetylcholine | Calcium Mobilization | > 30 µM | > 25.9 | [1] |

| M2 | Acetylcholine | Calcium Mobilization | No potentiator activity | N/A | [1] |

| M4 | Acetylcholine | Calcium Mobilization | No potentiator activity | N/A | [1] |

Experimental Protocols

The characterization of this compound's M5 receptor selectivity relies on robust in vitro functional assays. The following is a detailed methodology for a key experiment used to determine its potency and selectivity.

Calcium Mobilization Assay in CHO-K1 Cells

This protocol outlines the measurement of intracellular calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, or M5).

1. Cell Culture and Plating:

-

CHO-K1 cells stably expressing the target human muscarinic receptor subtype are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and allowed to adhere overnight.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Calcium 5, is prepared in the buffered saline solution containing an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

-

The dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C in the dark to allow for dye loading into the cells.

3. Compound Preparation and Application:

-

This compound is prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in the buffered saline solution to the desired concentrations.

-

An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is also prepared in the buffered saline solution. This sub-maximal concentration of the endogenous agonist is used to enable the detection of potentiation by the allosteric modulator.

4. Measurement of Calcium Flux:

-

The dye-loaded cell plate is placed into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading of fluorescence.

-

The baseline fluorescence is measured before the addition of compounds.

-

The prepared dilutions of this compound are added to the wells, and the plate is incubated for a short period (e.g., 2-5 minutes).

-

The EC20 concentration of acetylcholine is then added to the wells to stimulate the receptors.

-

The fluorescence intensity is measured kinetically over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.

5. Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence response.

-

The data is normalized to the response of a positive control (e.g., a saturating concentration of acetylcholine) and a negative control (vehicle).

-

Concentration-response curves for this compound are generated by plotting the potentiation of the acetylcholine response against the log concentration of this compound.

-

The EC50 value, representing the concentration of this compound that produces 50% of its maximal potentiation, is determined using a non-linear regression analysis (e.g., a four-parameter logistic equation).

Mandatory Visualizations

M5 Receptor Signaling Pathway

Caption: M5 receptor signaling cascade upon activation by acetylcholine and potentiation by this compound.

Experimental Workflow for Selectivity Screening

Caption: Workflow for determining the selectivity of a positive allosteric modulator using a calcium mobilization assay.

Logical Relationship of Allosteric Modulation

References

The Function of VU0238429: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0238429 is a pivotal chemical probe for interrogating the function of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5). As the first reported highly selective positive allosteric modulator (PAM) for this receptor, VU0238429 has enabled significant advancements in understanding the physiological and pathological roles of M5.[1][2] This technical guide provides a comprehensive overview of the function of VU0238429, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathway.

Core Function and Mechanism of Action

VU0238429 functions as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor .[1][2][3] Unlike orthosteric agonists that directly bind to and activate the acetylcholine binding site, VU0238429 binds to a distinct, allosteric site on the M5 receptor. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous agonist, acetylcholine.[2] This potentiation manifests as a leftward shift in the concentration-response curve of acetylcholine, indicating an increased sensitivity of the M5 receptor to its natural ligand.

The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[4] Upon activation by acetylcholine, the M5 receptor stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium and DAG together activate Protein Kinase C (PKC), leading to downstream cellular responses. VU0238429 enhances this signaling cascade in the presence of acetylcholine.

Quantitative Pharmacological Data

The pharmacological profile of VU0238429 has been characterized through in vitro assays, demonstrating its potency and selectivity for the M5 receptor.

| Parameter | Value | Receptor Subtype | Reference |

| EC50 | 1.16 µM | Human M5 | [1][3] |

| Selectivity | >30-fold | M5 vs. M1 and M3 | [1] |

| Activity | No potentiator activity | M2 and M4 | [1][3] |

Table 1: Potency and Selectivity of VU0238429

| Property | Value | Reference |

| Molecular Formula | C17H12F3NO4 | |

| Molecular Weight | 351.28 g/mol | |

| Solubility | Soluble to 100 mM in DMSO |

Table 2: Physicochemical Properties of VU0238429

Signaling Pathway

The signaling pathway initiated by the activation of the M5 muscarinic acetylcholine receptor and potentiated by VU0238429 is depicted below.

Caption: M5 receptor signaling pathway potentiated by VU0238429.

Experimental Protocols

The following sections detail the likely experimental methodologies for the characterization of VU0238429, based on standard practices and available literature.

Cell Culture and Maintenance

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor.

-

Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), and a selection antibiotic (e.g., G418 or Zeocin) to maintain receptor expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Cells are passaged upon reaching 80-90% confluency using a standard trypsin-EDTA solution.

Calcium Mobilization Assay

This assay is a functional assessment of M5 receptor activation by measuring the increase in intracellular calcium concentration.

Materials:

-

CHO-K1 cells stably expressing the human M5 receptor.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (to prevent dye leakage from cells).

-

Acetylcholine (agonist).

-

VU0238429 (test compound).

-

Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation II or similar).

Procedure:

-

Cell Plating: Seed the CHO-K1-hM5 cells into the microplates at an optimized density (e.g., 40,000 to 80,000 cells per well for a 96-well plate) and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and probenecid in the assay buffer.

-

Remove the growth medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake and de-esterification.

-

-

Compound Preparation:

-

Prepare serial dilutions of VU0238429 in assay buffer.

-

Prepare a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine in assay buffer.

-

-

Assay Execution (using a FlexStation):

-

Wash the cells with assay buffer to remove extracellular dye.

-

Place the cell plate and the compound plate into the fluorescence microplate reader.

-

The instrument is programmed to perform the following steps:

-

Establish a baseline fluorescence reading for each well.

-

Add the various concentrations of VU0238429 (or vehicle control) to the wells and incubate for a defined period.

-

Add the fixed concentration of acetylcholine to all wells to stimulate the M5 receptors.

-

Continuously record the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

-

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

The potentiation effect of VU0238429 is determined by plotting the ΔRFU against the concentration of VU0238429.

-

The EC50 value is calculated using a four-parameter logistic equation fit to the concentration-response curve.

-

Caption: Workflow for a calcium mobilization assay to characterize VU0238429.

Conclusion

VU0238429 is an indispensable tool for the study of M5 muscarinic acetylcholine receptor pharmacology and physiology. Its function as a selective positive allosteric modulator allows for the specific potentiation of M5-mediated signaling, providing a means to dissect the roles of this receptor subtype in various biological processes and disease states. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this important chemical probe.

References

- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. genscript.com [genscript.com]

- 4. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Selective M5 Receptor Modulator: A Technical Guide to VU0238429

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and development of VU0238429, a pioneering selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor. VU0238429 emerged from a focused effort to develop tools to dissect the physiological roles of individual muscarinic receptor subtypes, offering a significant advancement in the field of cholinergic research. This document details its synthesis, in vitro pharmacological profile, and the experimental methodologies employed in its characterization.

Discovery and Rationale

VU0238429 was identified through a medicinal chemistry campaign building upon an initial high-throughput screening hit, VU0119498. VU0119498 was found to be a positive allosteric modulator of the Gq-coupled M1, M3, and M5 receptors. The optimization program that led to VU0238429 was designed to enhance selectivity for the M5 receptor subtype, a receptor whose function was largely enigmatic due to a lack of selective pharmacological tools. The development of an M5-selective PAM was a critical step toward understanding its role in the central nervous system and other tissues.

Synthesis of VU0238429

VU0238429, with the chemical name 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione, was synthesized from commercially available starting materials. The synthesis is a straightforward N-alkylation of the corresponding isatin (B1672199) derivative.

Experimental Protocol: Synthesis of VU0238429

Materials:

-

4-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Acetonitrile (B52724) (ACN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a vial containing acetonitrile (15 mL) was added 5-(trifluoromethoxy)isatin (1.00 g, 4.33 mmol), potassium carbonate (1.20 g, 8.66 mmol, 2.0 eq), and potassium iodide (72 mg, 0.43 mmol, 0.1 eq).

-

To this stirring suspension, 4-methoxybenzyl chloride (0.74 g, 4.76 mmol, 1.1 eq) was added.

-

The reaction mixture was stirred at room temperature for approximately 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture was partitioned between ethyl acetate and water.

-

The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

This procedure afforded the pure 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione (VU0238429) as an orange solid.

In Vitro Pharmacology

VU0238429 was characterized by its potent and selective positive allosteric modulation of the M5 receptor. Its activity was primarily assessed using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor.

Data Presentation

| Parameter | Value | Receptor Subtype |

| EC₅₀ | 1.16 μM | M5 |

| Selectivity | >30-fold | M1 |

| >30-fold | M3 | |

| No activity | M2 | |

| No activity | M4 |

Table 1: In Vitro Potency and Selectivity of VU0238429

| Property | Value |

| Molecular Formula | C₁₇H₁₂F₃NO₄ |

| Molecular Weight | 351.28 g/mol |

| CAS Number | 1160247-92-6 |

Table 2: Physicochemical Properties of VU0238429

Experimental Protocols

Calcium Mobilization Assay:

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like M5.

Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, L-glutamine, non-essential amino acids, and penicillin/streptomycin.

-

Cells were plated into 384-well black-walled, clear-bottomed plates and grown to confluence.

Dye Loading:

-

The culture medium was removed, and the cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

Compound Addition and Signal Detection:

-

The dye solution was removed, and the cells were washed with the assay buffer.

-

VU0238429, at various concentrations, was added to the wells and pre-incubated for a defined period.

-

An EC₂₀ concentration of acetylcholine (the endogenous agonist) was then added to the wells.

-

The fluorescence intensity was measured using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Data were normalized to the response of acetylcholine alone and EC₅₀ values were calculated using a four-parameter logistic equation.

In Vivo Studies and Pharmacokinetics

Information regarding the in vivo efficacy and pharmacokinetic profile of VU0238429 is limited. A probe report from the NIH Molecular Libraries Program indicated that VU0238429 is not centrally penetrant.[1] This characteristic restricts its utility for in vivo studies targeting the central nervous system when administered systemically, and direct intracerebroventricular (i.c.v.) administration would be required to investigate its central effects.[1] While some studies have utilized VU0238429 in combination with other agents to explore cognitive function, detailed protocols for its in vivo administration and its pharmacokinetic parameters have not been extensively published.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the discovery and characterization of VU0238429.

Conclusion

VU0238429 represents a landmark achievement in muscarinic receptor pharmacology, being the first reported highly M5-preferring positive allosteric modulator. Its discovery has provided the scientific community with a valuable chemical tool to begin to elucidate the physiological and pathological roles of the M5 receptor. While its pharmacokinetic properties have limited its application in systemic in vivo studies of the central nervous system, its high selectivity in vitro remains a benchmark in the field. The detailed synthetic and pharmacological data presented herein provide a comprehensive resource for researchers working on muscarinic receptor modulation and drug discovery.

References

VU0238429 as a Positive Allosteric Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. VU0238429 is a chemical compound for research use and not for human or veterinary use.

Executive Summary: This technical guide provides a comprehensive overview of VU0238429, a pivotal small molecule in the study of muscarinic acetylcholine (B1216132) receptors. While initial research efforts from which VU0238429 was derived focused on the M1 receptor, it is crucial to note that VU0238429 itself has been definitively characterized as the first highly selective positive allosteric modulator (PAM) for the M5 muscarinic acetylcholine receptor.[1][2][3][4] This guide will detail its pharmacological properties, the experimental protocols for its characterization, and its mechanism of action as an M5 PAM.

Introduction to VU0238429

VU0238429, with the IUPAC name 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indole-2,3-dione, is a novel chemical entity that emerged from a functional high-throughput screening campaign originally aimed at identifying modulators of the M1 muscarinic receptor.[4][5] However, subsequent optimization and characterization revealed its unprecedented selectivity for the M5 receptor subtype.[2][4] Structurally derived from a series of 5-trifluoromethoxy N-benzyl isatins, VU0238429 represents a significant breakthrough, providing researchers with a valuable tool to investigate the physiological and pathological roles of the M5 receptor.[2][4] The M5 receptor, a Gq-coupled receptor, is expressed in various brain regions, including the substantia nigra and ventral tegmental area, and is implicated in the modulation of dopamine (B1211576) release, making it a potential therapeutic target for conditions such as substance use disorders and schizophrenia.[5][6]

Quantitative Pharmacological Data

The pharmacological profile of VU0238429 is defined by its potency at the M5 receptor and its selectivity over other muscarinic receptor subtypes. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Potency of VU0238429 at the M5 Muscarinic Receptor

| Parameter | Value | Cell Line | Assay Type |

| EC50 | 1.16 μM | CHO cells expressing rM5 | Acetylcholine-induced intracellular Ca2+ mobilization |

EC50 (Half-maximal effective concentration) represents the concentration of VU0238429 that produces 50% of the maximal potentiation of the acetylcholine response.

Table 2: Selectivity Profile of VU0238429 across Muscarinic Receptor Subtypes

| Receptor Subtype | EC50 (μM) | Fold Selectivity (vs. M5) |

| M1 | > 30 | > 30-fold |

| M2 | No potentiator activity | - |

| M3 | > 30 | > 30-fold |

| M4 | No potentiator activity | - |

| M5 | 1.16 | - |

Data indicates that VU0238429 shows greater than 30-fold selectivity for the M5 receptor over the M1 and M3 subtypes and lacks activity at M2 and M4 receptors.[1][3][4]

Mechanism of Action: Positive Allosteric Modulation

VU0238429 functions as a positive allosteric modulator. It does not bind to the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. Instead, it binds to a distinct, allosteric site on the M5 receptor. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. As a PAM, VU0238429 enhances the physiological signaling of ACh but does not activate the receptor in the absence of the endogenous agonist.

M5 Receptor Signaling Pathway

The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[7] Upon activation by an agonist like acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VU-0238429 - Wikipedia [en.wikipedia.org]

- 3. rndsystems.com [rndsystems.com]

- 4. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. M5 Receptor Activation Produces Opposing Physiological Outcomes in Dopamine Neurons Depending on the Receptor's Location - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Muscarinic Acetylcholine Receptor M5 Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ligands targeting the Muscarinic Acetylcholine (B1216132) Receptor M5 (M5), a G protein-coupled receptor primarily expressed in the central nervous system. The M5 receptor's strategic localization on dopaminergic neurons in the substantia nigra and ventral tegmental area has implicated it as a promising therapeutic target for a range of neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.[1][2][3][4][5] This guide delves into the pharmacology of M5 ligands, presenting key quantitative data, detailed experimental protocols for their characterization, and visual representations of associated signaling pathways and experimental workflows.

Core Concepts in M5 Receptor Pharmacology

The M5 receptor, like the M1 and M3 subtypes, couples to Gq/11 proteins.[6][7] Activation of this canonical signaling pathway initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C, generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

The development of M5-selective ligands has been challenging due to the high homology of the orthosteric binding site across all five muscarinic receptor subtypes.[9] Consequently, research has increasingly focused on the discovery of allosteric modulators, which bind to a topographically distinct site on the receptor to modulate the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh).[9][10] This approach has yielded highly selective positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for the M5 receptor.

M5 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the M5 muscarinic receptor.

Quantitative Data for M5 Receptor Ligands

The following tables summarize the quantitative data for selected M5 receptor ligands, including their chemical structures, binding affinities, and functional potencies.

M5-Selective Positive Allosteric Modulators (PAMs)

| Compound | Chemical Structure | Human M5 EC50 (nM) | Rat M5 EC50 (nM) | Selectivity vs. M1-M4 | Reference |

| VU0238429 | 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione | ~1160 | - | >30-fold vs M1/M3, inactive at M2/M4 | [11] |

| ML129 | 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione | 1100 | - | >30-fold vs M1-M4 | [8] |

| ML172 | 1-(4-phenoxybenzyl)-5-(trifluoromethoxy)indoline-2,3-dione | 1900 | - | No activity at M1-M4 @ 30 µM | [10] |

| ML326 | 550 | 470 | >30 µM vs M1-M4 | [12] | |

| ML380 | 1-((1H-Indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide | 190 | 610 | Moderately selective vs M1/M3 | [6][9][13] |

| VU0365114 | 2700 | - | >30 µM vs M1-M4 | [14] | |

| VU0400265 | 1900 | - | No activity at M1-M4 @ 30 µM | [14] |

M5-Selective Negative Allosteric Modulators (NAMs)

| Compound | Chemical Structure | Human M5 IC50 (nM) | Rat M5 IC50 (nM) | Selectivity vs. M1-M4 | Reference |

| ML375 | (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one | 300 | 790 | >30 µM | [1][2][3][15][16] |

M5-Selective Orthosteric Antagonists

| Compound | Chemical Structure | Human M5 IC50 (nM) | Human M5 Ki (nM) | Selectivity vs. M1-M4 | Reference |

| ML381 | 450 | 340 | >30 µM | [17][18] | |

| VU6019650 | 36 | - | >100-fold | [19] |

Experimental Protocols

Detailed methodologies for the characterization of M5 receptor ligands are crucial for reproducible and reliable data. The following sections outline standard protocols for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the M5 receptor. It measures the ability of a compound to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes expressing the M5 receptor

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

-

Test compounds

-

Non-specific binding control (e.g., atropine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation: Homogenize cells expressing the M5 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.[20]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled antagonist like atropine.[20]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[20]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[20]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[20]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[20]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled M5 receptor. It is used to determine the potency (EC50) and efficacy (Emax) of agonists and PAMs.

Materials:

-

Cells stably expressing the M5 receptor (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compounds (agonists, antagonists, PAMs, NAMs)

-

Fluorescence plate reader with an integrated liquid handler

Protocol:

-

Cell Plating: Seed cells expressing the M5 receptor into a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.[21]

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye.[22]

-

Compound Addition: Place the plate in a fluorescence plate reader. Use the integrated liquid handler to add varying concentrations of the test compound. For PAMs and NAMs, a sub-maximal concentration of acetylcholine is also added.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence as a function of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for agonists and PAMs, or the IC50 for antagonists and NAMs.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a direct measure of the M5 receptor's Gq/11 signaling pathway by quantifying the accumulation of inositol phosphates, a downstream product of phospholipase C activation.

Materials:

-

Cells expressing the M5 receptor

-

[3H]-myo-inositol

-

Stimulation buffer (e.g., HBSS containing LiCl)

-

Test compounds

-

Lysis buffer

-

Anion exchange resin

-

Scintillation fluid and counter

Protocol:

-

Cell Labeling: Plate cells and incubate them overnight with a medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

Compound Stimulation: Wash the cells to remove unincorporated [3H]-myo-inositol. Add stimulation buffer containing LiCl (to inhibit inositol monophosphatase) and the test compounds at various concentrations. Incubate for a defined period (e.g., 30-60 minutes).

-

Cell Lysis and IP Isolation: Terminate the stimulation by adding a lysis buffer (e.g., ice-cold formic acid). Transfer the cell lysates to columns containing anion exchange resin.

-

Elution and Counting: Wash the columns to remove unbound material. Elute the [3H]-inositol phosphates with a high salt buffer. Add the eluate to scintillation fluid and measure the radioactivity.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates as a function of the compound concentration. Fit the data to a dose-response curve to determine the EC50 and Emax for agonists and PAMs, or the IC50 for antagonists and NAMs.

Logical Relationships of M5 Ligands

The development and characterization of M5 ligands follow a logical progression from initial screening to detailed pharmacological profiling.

Conclusion

The Muscarinic Acetylcholine Receptor M5 represents a compelling target for the development of novel therapeutics for a variety of CNS disorders. The emergence of highly selective allosteric modulators has provided invaluable tools to probe the physiological and pathological roles of this receptor. This technical guide offers a foundational resource for researchers in this field, summarizing key pharmacological data and providing detailed experimental frameworks to facilitate further discovery and development of M5-targeted ligands. Continued research in this area holds the promise of delivering new and effective treatments for challenging neurological and psychiatric conditions.

References

- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the First M5-Selective and CNS Penetrant Negative Allosteric Modulator (NAM) of a Muscarinic Acetylcholine Receptor: (S)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375): Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part I. Development of the first highly selective M5 PAM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Development of the First Potent, Selective and CNS penetrant M5 Negative Allosteric Modulator (NAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Development of a Novel, Orthosteric M5 Antagonist Possessing a High Degree of Muscarinic Subtype Selectivity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

VU 0238429: A Technical Guide for Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU 0238429 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5). As the first highly M5-preferring ligand to be discovered, it has become an invaluable pharmacological tool for elucidating the physiological roles of M5 receptors in the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and associated signaling pathways, to support its application in CNS research and drug development.

Core Compound Information

| Property | Value | Reference |

| IUPAC Name | 1-(4-methoxybenzyl)-5-(trifluoromethoxy)indole-2,3-dione | [1] |

| Molecular Formula | C₁₇H₁₂F₃NO₄ | [1][2] |

| Molecular Weight | 351.28 g/mol | [1][2] |

| CAS Number | 1160247-92-6 | [1][2] |

| Mechanism of Action | Positive Allosteric Modulator of the M5 receptor | [1][3] |

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and selectivity data for this compound.

Table 1: In Vitro Potency of this compound at the Human M5 Receptor

| Parameter | Value (μM) | Assay Type | Reference |

| EC₅₀ | 1.16 | Ca²⁺ mobilization | [3][4] |

Table 2: Selectivity Profile of this compound Across Muscarinic Receptor Subtypes

| Receptor Subtype | EC₅₀ (μM) | Fold Selectivity (vs. M5) | Assay Type | Reference |

| M1 | > 30 | > 26 | Ca²⁺ mobilization | |

| M2 | No activity | - | Ca²⁺ mobilization | |

| M3 | > 30 | > 26 | Ca²⁺ mobilization | |

| M4 | No activity | - | Ca²⁺ mobilization |

Signaling Pathway

This compound potentiates the effect of acetylcholine at the M5 receptor, which is a Gq-protein coupled receptor (GPCR). Activation of the M5 receptor initiates a signaling cascade that is pivotal in various neuronal functions.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro: Calcium Mobilization Assay

This assay is fundamental for quantifying the potentiation of M5 receptor activation by this compound.

Objective: To determine the EC₅₀ of this compound in potentiating an acetylcholine-induced calcium response in cells expressing the M5 receptor.

Materials:

-

Cell line stably expressing the human M5 receptor (e.g., CHO-K1 or HEK293).

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluo-4 AM or other suitable calcium-sensitive dye.

-

Probenecid (B1678239) (optional, to prevent dye extrusion).

-

Acetylcholine (ACh).

-

This compound.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the M5 receptor-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to create a concentration range for determining the EC₅₀.

-

Prepare a solution of ACh at a concentration that elicits a response approximately 20% of the maximum (EC₂₀).

-

-

Assay Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Program the instrument to first add the various concentrations of this compound (or vehicle) to the wells, followed by a short incubation period (e.g., 2-5 minutes).

-

Next, add the EC₂₀ concentration of ACh to all wells.

-

Measure the fluorescence intensity before and after the addition of the compounds. The change in fluorescence is indicative of the intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the potentiation by this compound as the percentage increase in the ACh-induced calcium response compared to the response with ACh alone.

-

Plot the percentage potentiation against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

In Vivo: Novel Object Recognition (NOR) Test

This test assesses recognition memory in rodents and can be used to evaluate the cognitive-enhancing effects of this compound.

Objective: To determine if this compound can ameliorate cognitive deficits in a rodent model.

Materials:

-

Rodents (mice or rats).

-

Open-field arena (e.g., 40 x 40 x 40 cm).

-

Two sets of identical objects (e.g., small plastic toys, metal blocks). The objects should be heavy enough that the animals cannot displace them.

-

Video recording and tracking software.

-

This compound and vehicle solution.

Procedure:

-

Habituation (Day 1):

-

Allow each animal to explore the empty open-field arena for 5-10 minutes to acclimate to the environment.

-

-

Training/Familiarization (Day 2):

-

Administer this compound or vehicle to the animals at a predetermined time before the session (e.g., 30 minutes).

-

Place two identical objects (A and A) in the arena.

-

Place the animal in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

-

Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and pointing towards it.

-

-

Testing (Day 2 or 3):

-

After a retention interval (e.g., 1-24 hours), administer the compound or vehicle again.

-

Replace one of the familiar objects with a novel object (A and B).

-

Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar and novel objects.

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

-

A positive DI indicates a preference for the novel object and intact recognition memory. Compare the DI between treatment groups.

-

In Vivo: Electrophysiology in the Substantia Nigra

This technique can be used to investigate how this compound modulates the activity of dopamine neurons in the substantia nigra pars compacta (SNc), a key area for M5 receptor expression.

Objective: To measure changes in the firing rate and pattern of SNc dopamine neurons in response to this compound.

Materials:

-

Anesthetized or awake, head-fixed rodent.

-

Stereotaxic apparatus.

-

Microelectrode (e.g., tungsten or glass).

-

Amplifier and data acquisition system.

-

Drug delivery system (e.g., intraperitoneal injection, local microinfusion).

-

This compound and vehicle.

Procedure:

-

Animal Preparation: Anesthetize the animal and secure it in the stereotaxic frame. For awake recordings, a head-post is surgically implanted prior to the experiment.

-

Craniotomy: Perform a craniotomy over the substantia nigra.

-

Electrode Placement: Slowly lower the microelectrode to the stereotaxic coordinates of the SNc. Dopamine neurons are typically identified by their characteristic electrophysiological properties (long-duration action potentials, slow firing rate, and a "pacemaker" firing pattern).

-

Baseline Recording: Once a stable neuron is isolated, record its baseline firing activity for a sufficient period (e.g., 5-10 minutes).

-

Drug Administration: Administer this compound (or vehicle) systemically or locally.

-

Post-Drug Recording: Continue to record the neuron's activity to observe any changes in firing rate or pattern.

-

Data Analysis:

-

Analyze the firing rate (spikes/second) and inter-spike intervals before and after drug administration.

-

Use statistical tests to determine the significance of any observed changes.

-

Conclusion

This compound is a critical tool for dissecting the role of the M5 muscarinic receptor in the central nervous system. Its high selectivity allows for targeted investigations into M5-mediated signaling and its implications for neuronal function and behavior. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of CNS disorders and in the development of novel therapeutics.

References

- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. medchemexpress.com [medchemexpress.com]

The M5 Muscarinic Receptor: A Pivotal Modulator in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

The M5 (B69691) muscarinic acetylcholine (B1216132) receptor, a Gq/11 protein-coupled receptor, has emerged from the shadows of its more abundant siblings to reveal itself as a critical, yet nuanced, player in the landscape of neurological and psychiatric disorders. Despite its low expression levels in the central nervous system, its strategic localization on key neuronal populations, particularly dopaminergic neurons, positions it as a powerful modulator of circuits implicated in addiction, schizophrenia, Parkinson's disease, and Alzheimer's disease. This technical guide provides a comprehensive overview of the M5 receptor's role in these disorders, detailing its signaling pathways, summarizing key quantitative data, and providing in-depth experimental protocols for its investigation.

M5 Receptor Signaling Pathways

Activation of the M5 receptor by acetylcholine initiates a canonical Gq/11 signaling cascade. This pathway plays a crucial role in modulating neuronal excitability and synaptic transmission.

Canonical Gq/11 Signaling Pathway

Upon agonist binding, the M5 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11. The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Gαq-GTP then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to diverse cellular responses.[1][2][3]

Figure 1: M5 Receptor Gq/11 Signaling Pathway.

Quantitative Data on M5 Receptors

A major challenge in M5 receptor research is its low abundance, constituting less than 2% of the total muscarinic receptor population in the brain.[4][5] This has made quantitative characterization difficult. However, studies using recombinant systems and selective ligands have provided valuable data.

Ligand Binding Affinities and Functional Potencies

The development of M5-selective allosteric modulators has been a significant breakthrough in the field.

| Ligand | Type | Species | Assay | Value | Reference |

| Antagonists (Ki values) | |||||

| Atropine | Non-selective Antagonist | Human | Radioligand Binding | 1.1 nM | [1] |

| Pirenzepine | M1-selective Antagonist | Human | Radioligand Binding | 251 nM | [1] |

| Methoctramine | M2-selective Antagonist | Human | Radioligand Binding | 158 nM | [6] |

| 4-DAMP | M3-selective Antagonist | Human | Radioligand Binding | 3.2 nM | [1] |

| Propiverine | Non-selective Antagonist | Human | Radioligand Binding | 2.9 nM | [1] |

| Solifenacin | M3-selective Antagonist | Human | Radioligand Binding | 31 nM | [7][8] |

| SVT-40776 | Antagonist | Human | Radioligand Binding | 0.4 nM | [7][8] |

| Allosteric Modulators | |||||

| VU0238429 | Positive Allosteric Modulator (PAM) | Human | Ca2+ Mobilization | EC50 = 1.16 µM | [9] |

| ML375 | Negative Allosteric Modulator (NAM) | Human | Functional Assay | IC50 = 300 nM | [10] |

| ML375 | Negative Allosteric Modulator (NAM) | Rat | Functional Assay | IC50 = 790 nM | [10] |

Table 1: Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of Selected Ligands for the M5 Receptor.

M5 Receptor Expression

Quantitative data on the absolute density (Bmax) of M5 receptors in the brain is scarce due to its low expression. However, immunoprecipitation studies have provided some estimates in rat brain regions.

| Brain Region | M5 Receptor Density (fmol/mg protein) | Reference |

| Various Brain Regions | < 25 | [11] |

Table 2: Estimated M5 Receptor Density in Rat Brain Regions.

Role of M5 Receptors in Neurological Disorders

The strategic location of M5 receptors on dopaminergic neurons in the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA) underpins their significant role in various neurological and psychiatric conditions.[10][12]

Addiction

The mesolimbic dopamine (B1211576) system, originating in the VTA and projecting to the nucleus accumbens, is central to the rewarding effects of drugs of abuse. M5 receptors are expressed on these VTA dopamine neurons and modulate their activity.[13]

-

Cocaine Addiction: Studies using M5 receptor-deficient mice have shown a significant reduction in cocaine self-administration and conditioned place preference.[13] This suggests that M5 receptors are involved in mediating the reinforcing properties of cocaine.

-

Opioid Addiction: M5 knockout mice also exhibit reduced rewarding effects of morphine.[14]

The development of selective M5 negative allosteric modulators (NAMs) like ML375 has provided further evidence for the role of M5 in addiction. ML375 has been shown to reduce cocaine self-administration in rats.[10]

Schizophrenia

Dopamine dysregulation is a key hypothesis in the pathophysiology of schizophrenia. Given that M5 receptors modulate dopamine release, they are a logical target of interest. While the evidence is still emerging, some studies suggest a potential link between M5 receptors and schizophrenia. The M5 gene has been linked to schizophrenia susceptibility in some human populations.[15]

Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. As M5 receptors are expressed on these neurons, they represent a potential therapeutic target. Activation of M5 receptors can increase the firing rate of SNc neurons, suggesting that M5 agonists or PAMs could potentially compensate for the loss of dopaminergic tone.[15]

Alzheimer's Disease

While the cholinergic deficit in Alzheimer's disease primarily involves other muscarinic receptor subtypes, M5 receptors may also play a role. M5 receptors are expressed in the hippocampus, a brain region critical for memory.[6] One study reported that M5 receptor expression was unchanged in Alzheimer's disease, in contrast to other muscarinic subtypes.[6]

Experimental Protocols

Investigating the function of M5 receptors requires a range of specialized techniques. Below are detailed methodologies for key experiments.

In Situ Hybridization for M5 Receptor mRNA

This technique allows for the visualization of M5 receptor mRNA expression within brain tissue, providing anatomical context to its function.

Figure 2: Experimental Workflow for In Situ Hybridization.

Detailed Protocol:

-

Tissue Preparation:

-

Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

-

Freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.

-

Cut 14-20 µm thick coronal sections using a cryostat and mount them on charged glass slides.[16]

-

-

Hybridization:

-

Air-dry the sections and then fix them again in 4% PFA.

-

Treat with proteinase K to improve probe penetration.

-

Acetylate the sections to reduce background signal.

-

Prehybridize the sections in hybridization buffer.

-

Hybridize overnight at 65°C with a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe specific for the M5 receptor.[16]

-

-

Signal Detection:

-

Perform a series of stringency washes to remove unbound probe.

-

Block non-specific binding sites with a blocking solution (e.g., 2% normal sheep serum).

-

Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody.

-

Develop the colorimetric signal using NBT/BCIP as a substrate.

-

Dehydrate the sections, clear with xylene, and coverslip.

-

Image the sections using a bright-field microscope.[16]

-

Whole-Cell Patch-Clamp Recording from Dopaminergic Neurons

This electrophysiological technique allows for the direct measurement of the effects of M5 receptor activation on the firing properties and synaptic currents of individual dopaminergic neurons.

Figure 3: Experimental Workflow for Whole-Cell Patch-Clamp Recording.

Detailed Protocol:

-

Slice Preparation:

-

Anesthetize the animal and rapidly decapitate.

-

Remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Cut 250-300 µm thick coronal or sagittal slices containing the VTA or SNc using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.[15][17]

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Visualize dopaminergic neurons in the VTA or SNc using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Approach a neuron with a glass micropipette filled with an internal solution.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.[17][18]

-

-

Experimentation:

-

Record baseline neuronal activity in either current-clamp (to measure firing rate and membrane potential) or voltage-clamp (to measure synaptic currents) mode.

-

Bath-apply M5 receptor agonists, antagonists, or allosteric modulators to the slice.

-

Record the changes in neuronal activity in response to drug application.

-

Analyze the data to determine the effects of M5 receptor modulation on neuronal excitability and synaptic transmission.[15]

-

Cocaine Self-Administration in Rodents

This behavioral paradigm is a gold standard for assessing the reinforcing properties of drugs of abuse and is crucial for studying the role of the M5 receptor in addiction.

Figure 4: Experimental Workflow for Cocaine Self-Administration.

Detailed Protocol:

-

Surgery:

-

Training:

-

Place the animal in an operant conditioning chamber equipped with two levers and a drug infusion pump connected to the catheter.

-

Train the animal to press one "active" lever to receive an intravenous infusion of cocaine on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion). The other "inactive" lever has no consequence.

-

Continue training until the animal demonstrates stable self-administration behavior.

-

For extinction studies, replace the cocaine solution with saline, and lever presses no longer result in an infusion.[19][20]

-

-

Testing:

-

Reinstatement: After extinction, test for reinstatement of drug-seeking behavior by presenting drug-associated cues (e.g., a light or tone previously paired with infusion), a small, non-contingent "priming" dose of cocaine, or a stressor.

-

Progressive Ratio (PR) Schedule: To assess the motivation to self-administer the drug, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the last ratio completed, is a measure of the reinforcing efficacy of the drug.

-

Analyze the number of active versus inactive lever presses to determine the effect of M5 receptor manipulations (e.g., in knockout animals or after administration of a selective ligand).[19][20]

-

Future Directions and Conclusion

The M5 muscarinic receptor represents a promising and relatively underexplored target for the development of novel therapeutics for a range of neurological disorders. Its selective expression on key neuronal populations offers the potential for targeted interventions with fewer side effects than non-selective muscarinic ligands. Future research should focus on:

-

Developing more potent and selective M5 receptor ligands: This includes both orthosteric and allosteric modulators to further dissect the receptor's function.

-

Elucidating the precise downstream signaling pathways: Beyond the canonical Gq/11 pathway, exploring potential biased agonism and interactions with other signaling molecules will provide a more complete picture.

-

Translational studies: Moving promising M5-targeted therapies from preclinical models to clinical trials will be the ultimate test of their therapeutic potential.

References

- 1. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acetylcholine - Wikipedia [en.wikipedia.org]

- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of the M5 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]